

Triornicin: A Technical Guide to its Molecular Properties and Mass Spectrometry Analysis

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Compound of Interest

Compound Name: *Triornicin*

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Introduction

Triornicin is a naturally occurring siderophore with notable tumor-inhibitory properties.^[1] Produced by the fungus *Epicoccum purpurascens*, this molecule belongs to the hydroxamate class of siderophores, which are highly efficient iron chelators.^[1] Its structural similarity to desferricoprogen, another siderophore from the same fungus, has been a key aspect of its initial characterization.^[1] This technical guide provides an in-depth overview of the molecular formula of **Triornicin**, a generalized methodology for its analysis by mass spectrometry, and a proposed mechanism for its cytotoxic activity against cancer cells.

Molecular Profile of Triornicin

The fundamental molecular characteristics of **Triornicin** are summarized below. These values are critical for its identification and characterization in a laboratory setting.

Property	Value	Source
Molecular Formula	C ₃₁ H ₅₀ N ₆ O ₁₂	PubChem
Molecular Weight	698.8 g/mol	PubChem
Monoisotopic Mass	698.34867105 Da	PubChem
Class	Hydroxamate Siderophore	[1]
Producing Organism	Epicoccum purpurascens	[1]

Mass Spectrometry Analysis of Triornicin: A Methodological Overview

While a specific, detailed experimental protocol for the mass spectrometry of **Triornicin** is not widely published, a general approach for the analysis of hydroxamate siderophores using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be effectively applied. Electrospray ionization (ESI) is a commonly employed technique for the analysis of this class of compounds.

Experimental Protocol: Generalized LC-MS/MS for Siderophore Analysis

This protocol provides a framework for the detection and fragmentation analysis of **Triornicin**. Optimization of specific parameters will be necessary for individual instruments and sample matrices.

1. Sample Preparation:

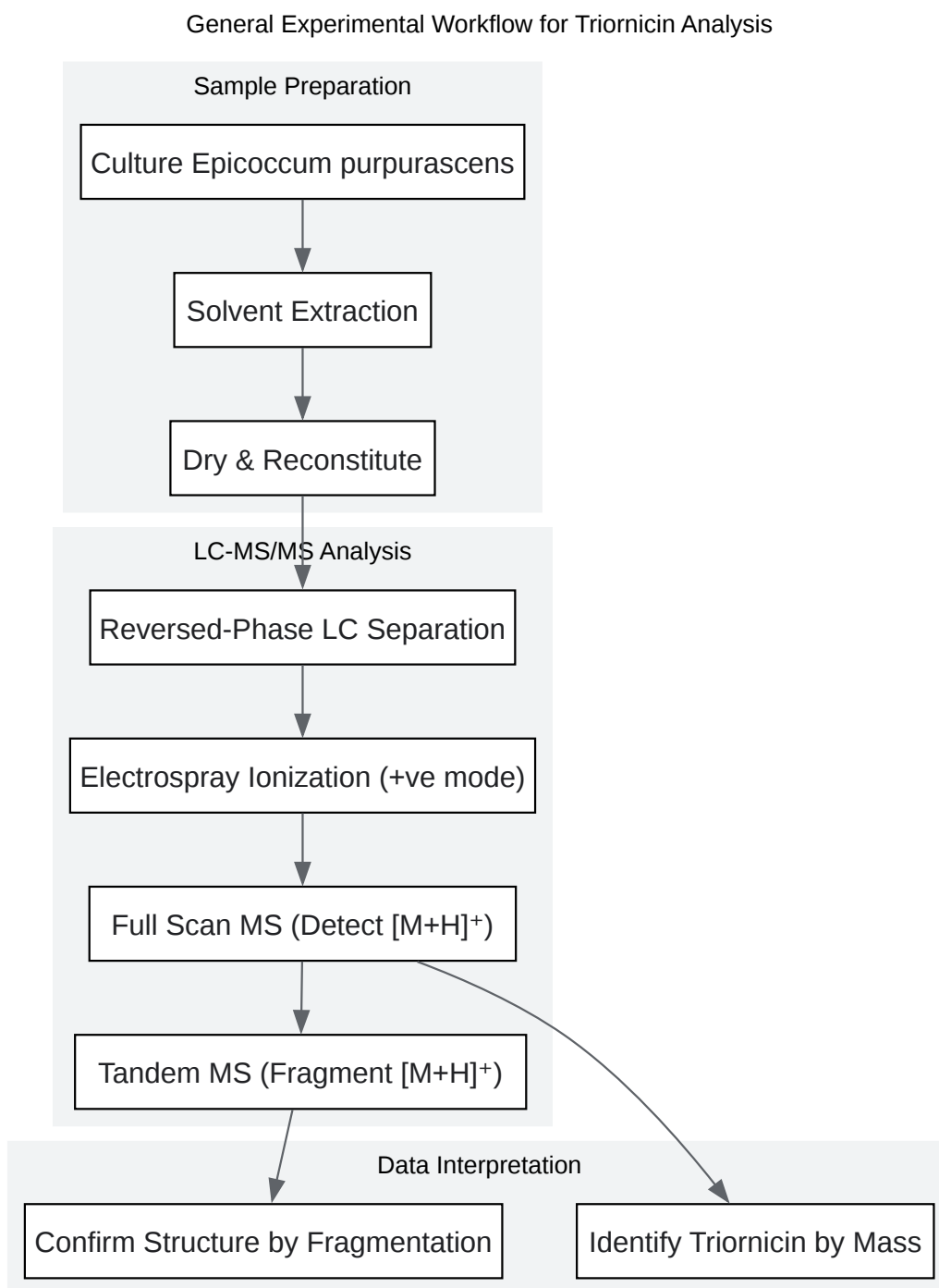
- Culture *Epicoccum purpurascens* in an appropriate iron-deficient medium to induce siderophore production.
- Extract the culture supernatant with a suitable organic solvent (e.g., ethyl acetate or a solid-phase extraction C18 cartridge).
- Evaporate the organic solvent to dryness and reconstitute the residue in a solvent compatible with the LC mobile phase (e.g., 50% methanol in water).

2. Liquid Chromatography (LC):

- Column: A C18 reversed-phase column is typically used for the separation of siderophores.
- Mobile Phase A: Water with 0.1% formic acid (to aid in protonation for positive ion mode ESI).
- Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
- Gradient: A linear gradient from a low to a high concentration of Mobile Phase B is used to elute compounds of varying polarity. A typical gradient might be 5% to 95% B over 20-30 minutes.
- Flow Rate: Dependent on the column diameter, typically in the range of 0.2-0.5 mL/min for analytical columns.

3. Mass Spectrometry (MS):

- Ionization: Electrospray Ionization (ESI) in positive ion mode is generally preferred for hydroxamate siderophores, as they readily form protonated molecules $[M+H]^+$.
- MS Scan: A full scan from m/z 100 to 1000 is performed to detect the molecular ion of **Triornicin** (expected $[M+H]^+$ at m/z 699.356).
- Tandem MS (MS/MS): The precursor ion corresponding to protonated **Triornicin** is isolated and fragmented using collision-induced dissociation (CID). The fragmentation of hydroxamate siderophores often involves the cleavage of C-N bonds.^[2] Analysis of the resulting product ions can confirm the identity of the compound.



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Caption: General workflow for **Triornicin** analysis.

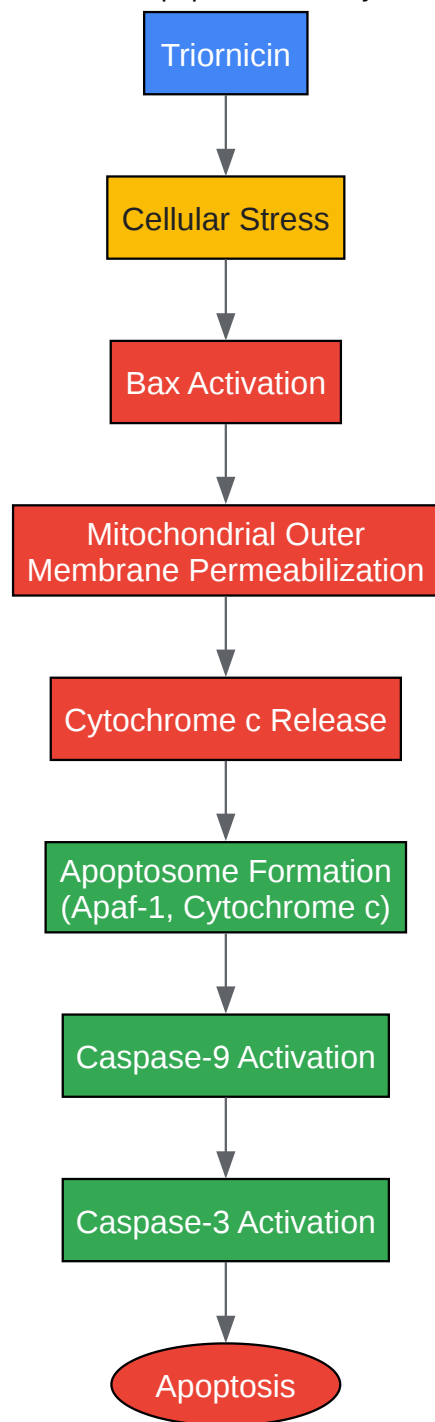
Proposed Mechanism of Tumor-Inhibitory Activity

While the precise signaling pathway modulated by **Triornicin** to exert its anti-cancer effects has not been definitively elucidated, the cytotoxic mechanisms of many natural products involve the induction of apoptosis (programmed cell death). It is plausible that **Triornicin**'s tumor-inhibitory activity is mediated through the intrinsic apoptotic pathway. This pathway is tightly regulated by the Bcl-2 family of proteins and culminates in the activation of caspases, which are the executioners of apoptosis.

A proposed signaling cascade for **Triornicin**-induced apoptosis is as follows:

- **Cellular Stress:** **Triornicin**, possibly through its iron-chelating properties or other interactions, induces cellular stress in cancer cells.
- **Activation of Pro-apoptotic Proteins:** This stress leads to the activation of pro-apoptotic Bcl-2 family members, such as Bax.
- **Mitochondrial Outer Membrane Permeabilization (MOMP):** Activated Bax translocates to the mitochondria and disrupts the outer membrane, leading to the release of cytochrome c into the cytoplasm.
- **Apoptosome Formation and Caspase Activation:** Cytochrome c binds to Apaf-1, which then oligomerizes to form the apoptosome. This complex recruits and activates pro-caspase-9, which in turn activates the executioner caspase, caspase-3.
- **Execution of Apoptosis:** Activated caspase-3 cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.

Proposed Intrinsic Apoptosis Pathway for Triornicin

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Caption: Proposed mechanism of **Triornicin**-induced apoptosis.

Conclusion

Triornicin presents a molecule of interest for drug development, particularly in the field of oncology. This guide provides foundational knowledge of its molecular characteristics and a practical framework for its analysis using mass spectrometry. The proposed apoptotic mechanism offers a starting point for further investigation into its mode of action. Future research should focus on elucidating the specific molecular targets of **Triornicin** and validating its effects on cancer cell signaling pathways to fully realize its therapeutic potential.

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References

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